molecular formula C14H25NO3 B2974534 methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate CAS No. 866133-90-6

methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate

Cat. No. B2974534
CAS RN: 866133-90-6
M. Wt: 255.358
InChI Key: NHWCNIGZBCXBPJ-ZHACJKMWSA-N
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Description

“Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate” is a chemical compound with the CAS Number: 866133-90-6 . Its molecular weight is 255.36 and its IUPAC name is methyl (4E)-5-(dimethylamino)-2-hexyl-3-oxo-4-pentenoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO3/c1-5-6-7-8-9-12(14(17)18-4)13(16)10-11-15(2)3/h10-12H,5-9H2,1-4H3/b11-10+ . This compound contains a total of 42 bonds, including 17 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.36 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

properties

IUPAC Name

methyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-6-7-8-9-12(14(17)18-4)13(16)10-11-15(2)3/h10-12H,5-9H2,1-4H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWCNIGZBCXBPJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C=CN(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C(=O)/C=C/N(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate

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